molecular formula C12H14N2O3S B189009 N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 5649-91-2

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B189009
CAS RN: 5649-91-2
M. Wt: 266.32 g/mol
InChI Key: GDTDXZCMPQVDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTB, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

DMTB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, DMTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, DMTB has been shown to protect against oxidative stress and reduce inflammation. In antimicrobial activity, DMTB has been shown to have activity against a range of bacteria and fungi.

Mechanism Of Action

The mechanism of action of DMTB is not fully understood. However, it is believed that DMTB exerts its effects through the inhibition of various enzymes and proteins, including topoisomerase II and tubulin.

Biochemical And Physiological Effects

DMTB has been shown to have various biochemical and physiological effects. In cancer cells, DMTB has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuroprotection, DMTB has been shown to reduce oxidative stress, inflammation, and neuronal damage. In antimicrobial activity, DMTB has been shown to have activity against a range of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using DMTB in lab experiments is its potential applications in various fields. DMTB has been shown to have activity against cancer cells, neuroprotection, and antimicrobial activity. Another advantage is that DMTB can be synthesized through a relatively simple process. However, one limitation of using DMTB in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on DMTB. One direction is to further investigate its mechanism of action. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, future research could focus on the development of more potent derivatives of DMTB.

Synthesis Methods

DMTB can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with thiosemicarbazide to form 2,4-dimethoxybenzoylthiosemicarbazide. The second step involves the cyclization of 2,4-dimethoxybenzoylthiosemicarbazide with sodium acetate to form DMTB.

properties

CAS RN

5649-91-2

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C12H14N2O3S/c1-16-8-3-4-9(10(7-8)17-2)11(15)14-12-13-5-6-18-12/h3-4,7H,5-6H2,1-2H3,(H,13,14,15)

InChI Key

GDTDXZCMPQVDNX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NCCS2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NCCS2)OC

solubility

39.9 [ug/mL]

Origin of Product

United States

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